4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a cyclopenta[d]pyrimidine core, which is fused with a naphthalene ring and substituted with an amino group, a sulfanyl group, and a chlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of a naphthylamine derivative with a chlorophenyl-substituted cyclopentapyrimidine precursor. The reaction conditions often include the use of strong bases such as sodium hydroxide or ethoxide as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of key biological processes, such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Indole derivatives
- Pyrimidine derivatives
Uniqueness
4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and its cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H20ClN3OS |
---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C24H20ClN3OS/c25-16-11-13-17(14-12-16)28-21-10-4-9-20(21)23(27-24(28)29)30-22(26)19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,11-14,22H,4,9-10,26H2 |
InChI Key |
WRONZAVJTBZZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SC(C3=CC=CC4=CC=CC=C43)N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.